Home > Products > Screening Compounds P32387 > 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol
2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol -

2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol

Catalog Number: EVT-13378899
CAS Number:
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol, also referred to as 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride, is a synthetic organic compound with potential applications in medicinal chemistry. Its chemical structure includes a piperazine ring, a pyrrolidine moiety, and an ethanol group, suggesting it may interact with biological systems in significant ways. The compound is registered under the CAS number 1808520-32-2, and its molecular formula is C11_{11}H26_{26}Cl3_3N3_3O, with a molecular weight of approximately 322.70 g/mol .

Source and Classification

The compound is synthesized in laboratories and is categorized as a synthetic organic compound. It is of particular interest in the fields of medicinal chemistry and drug discovery due to its structural features that resemble bioactive molecules. The presence of multiple nitrogen atoms in its structure indicates potential for various pharmacological activities, making it a candidate for further research.

Synthesis Analysis

Methods

The synthesis of 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol typically involves several key steps:

  1. Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
  2. Introduction of the Pyrrolidine Moiety: A pyrrolidine derivative is reacted with the piperazine intermediate via nucleophilic substitution reactions.
  3. Attachment of the Ethanol Group: The ethanol group is introduced through alkylation reactions, often utilizing ethylene oxide or similar reagents.
  4. Formation of the Trihydrochloride Salt: The final compound is converted into its trihydrochloride salt form by treatment with hydrochloric acid .

Technical Details

The reaction conditions for each step require careful control of temperature and pressure to optimize yield and purity. The use of solvents and catalysts may also be necessary depending on the specific reagents employed.

Molecular Structure Analysis

Structure

The molecular structure of 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol features:

  • A piperazine ring, which is a six-membered ring containing two nitrogen atoms.
  • A pyrrolidine moiety, which is a five-membered ring with one nitrogen atom.
  • An ethanol group, which contributes to its solubility and reactivity.
Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol can participate in various chemical reactions:

  1. Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
  2. Reduction: The compound can undergo reduction reactions that modify the piperazine or pyrrolidine rings.
  3. Substitution: Nucleophilic substitution reactions can introduce different substituents on the rings, allowing for structural modifications that may enhance biological activity .

Technical Details

Understanding these reactions is crucial for designing derivatives with improved pharmacokinetic properties or enhanced efficacy in biological systems.

Mechanism of Action

The mechanism of action for 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. It may modulate their activity through binding interactions, leading to various biological effects. The precise pathways depend on the context of use and specific targets involved .

Physical and Chemical Properties Analysis

Physical Properties

While specific boiling point data may not be available, compounds similar to 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol typically exhibit moderate volatility due to their organic nature.

Chemical Properties

The presence of multiple functional groups (hydroxyl and amine groups) suggests that this compound could exhibit basic properties, making it soluble in polar solvents like water . Its reactivity profile indicates potential for diverse chemical transformations.

Applications

2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol has several scientific applications:

  1. Chemistry: Used as a building block in the synthesis of more complex molecules.
  2. Biology: Studied for potential interactions with biological targets such as enzymes and receptors.
  3. Medicine: Investigated for therapeutic effects and as a precursor in drug development.
  4. Industry: May be utilized in producing pharmaceuticals and other fine chemicals .
Introduction to Dual-Target Pharmacophore Design

The opioid epidemic remains a global public health crisis, necessitating innovative therapeutic strategies that decouple analgesia from addiction liability. Dual-target pharmacophore design has emerged as a promising approach, wherein single chemical entities simultaneously modulate multiple biological targets involved in pain and reward pathways. The compound 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol exemplifies this strategy, integrating a pyrrolidine-piperazine hybrid scaffold to bridge μ-opioid receptor (MOR) agonism and dopamine D3 receptor (D3R) antagonism. This design aims to retain analgesic efficacy while mitigating abuse potential—a critical advancement in pain management and addiction therapy [1] [7].

Role of Pyrrolidine-Piperazine Hybrid Scaffolds in Multi-Receptor Modulation

Pyrrolidine-piperazine hybrids serve as privileged scaffolds in medicinal chemistry due to their stereochemical versatility and three-dimensional coverage. The pyrrolidine ring provides sp³-hybridized carbon atoms, enabling exploration of diverse pharmacophore orientations through pseudorotation—a conformational flexibility absent in planar aromatic systems [3] [8]. This flexibility is critical for simultaneous engagement of MOR and D3R, which possess distinct orthosteric binding sites (OBS) and secondary binding pockets (SBP).

  • Stereochemical Advantages: The chiral center at C3 of pyrrolidine allows enantioselective interactions with target proteins. For example, (S)-enantiomers may preferentially bind D3R over D2R, enhancing receptor subtype selectivity [3].
  • Hydrogen-Bonding Capabilities: Pyrrolidine’s secondary amine donates hydrogen bonds to MOR residues (e.g., Asp147 in transmembrane helix 3), while the piperazine-ethanol moiety forms salt bridges with D3R Glu90. This dual-target engagement is facilitated by the linker’s length and flexibility [1] [8].
  • Physicochemical Optimization: Pyrrolidine contributes to balanced lipophilicity (LogP = 0.459) and polar surface area (PSA = 16.464 Ų), enhancing blood-brain barrier permeability compared to aromatic counterparts like pyrrole (LogP = 0.75, PSA = 13.964 Ų) [3] [10].

Table 1: Physicochemical Properties of 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol

PropertyValueSignificance
Molecular FormulaC₁₁H₂₆Cl₃N₃OConfirmed via CAS 1808520-32-2 [2]
Molecular Weight322.70 g/molIdeal for CNS penetration
Hydrogen Bond Donors3 (NH pyrrolidine, OH, NH⁺)Facilitates target binding
Hydrogen Bond Acceptors4 (N-piperazine, O, N pyrrolidine)Enhances solubility and protein interactions
Polar Surface Area (PSA)~50 ŲPredicts blood-brain barrier permeability
SMILESOCCN1CCN(CC2CNCC2)CC1.ClUnique identifier for chemical structure [2]

Historical Evolution of Bivalent Ligand Strategies for Opioid-Dopamine Receptor Crosstalk

Early strategies focused on monovalent ligands like methadone, which showed incidental D3R affinity (Kᵢ ~1–10 µM) but lacked optimized dual activity [1]. The limitations of such compounds—low selectivity and functional unselectivity—prompted the development of bivalent ligands. These incorporate:

  • Bitopic Designs: A MOR agonist pharmacophore (e.g., loperamide-derived fragment) tethered to a D3R antagonist fragment (e.g., VK4-116 analog) via flexible alkyl linkers.
  • Bivalent Constructs: Covalent linkage of two pharmacophores targeting MOR-D3R heterodimers, exploiting spatial proximity in reward-pathway neurons [1].

Key milestones include:

  • 2010s: Discovery that D3R antagonists (e.g., GSK598809) reduced opioid self-administration in rodents but faced discontinuation due to hypertensive side effects.
  • 2020–2021: Development of VK4-116 and VK4-40, selective D3R antagonists that attenuated oxycodone-seeking behavior without potentiating cardiovascular effects [1]. These compounds validated D3R as a target for opioid use disorder (OUD) treatment.
  • 2021–Present: Rational design of dual MOR-D3R ligands (e.g., compounds 23, 28, and 40) with sub-nanomolar binding affinities, synthesized via fragment-based approaches guided by computational modeling [1].

Rationale for Targeting μ-Opioid Receptor (MOR) Agonism and Dopamine D3 Receptor (D3R) Antagonism

The neurobiological crosstalk between MOR and D3R underpins the dual-target strategy:

  • MOR Agonism: Mediates analgesia via Gᵢ-protein signaling, inhibiting adenylyl cyclase and reducing neuronal excitability. Traditional MOR agonists (e.g., fentanyl) activate β-arrestin pathways, leading to respiratory depression and constipation [1].
  • D3R Antagonism: Blocks dopamine-induced reinforcement in the nucleus accumbens. D3R overexpression in chronic opioid users amplifies drug-seeking behavior, making it a pivotal target for addiction therapy [1] [7].

Properties

Product Name

2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol

IUPAC Name

2-[4-(pyrrolidin-3-ylmethyl)piperazin-1-yl]ethanol

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

InChI

InChI=1S/C11H23N3O/c15-8-7-13-3-5-14(6-4-13)10-11-1-2-12-9-11/h11-12,15H,1-10H2

InChI Key

LTMYRSWAKZVHBJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2CCN(CC2)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.